(R)-1-(tetrahydrofuran-2-yl)ethanone
Overview
Description
“®-1-(tetrahydrofuran-2-yl)ethanone” is a compound that contains a tetrahydrofuran group, which is a five-membered ring containing four carbon atoms and one oxygen atom . The “R” denotes the configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure of “®-1-(tetrahydrofuran-2-yl)ethanone” would include a tetrahydrofuran ring attached to a carbon atom, which is part of a carbonyl group (C=O), forming the ethanone part of the molecule .Chemical Reactions Analysis
Tetrahydrofuran compounds can participate in a variety of chemical reactions. For example, they can undergo Pd-catalyzed alkene carboamination and carboalkoxylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(tetrahydrofuran-2-yl)ethanone” would depend on its exact molecular structure. Similar compounds, such as “®-2-(Tetrahydrofuran-2-yl)acetonitrile”, have been analyzed for properties like boiling point, melting point, and density .Scientific Research Applications
Synthesis Processes
- (S)-Tetrahydrofuran-2-carbonitrile, a variant of (R)-1-(tetrahydrofuran-2-yl)ethanone, has been synthesized from the dehydration of (S)-Tetrahydrofuran-2-carboxamide, using thionylchloride and dimethylformamide. This process involves methylation and purification steps, achieving a total yield of up to 68% (Chai, 2015).
Chemical Reactions and Compounds
- The compound has been involved in various complex chemical reactions. For example, it reacts with formic acid followed by hydrolysis to produce a mixture of exo-3- and exo-2-hydroxynorbornane-1-carboxylic acid. These reactions are part of the synthesis process for compounds like 1-(3-oxonorborn-1-yl)ethanone and 1-(3-oxonorborn-1-yl)-2-propanone (Yates & Kaldas, 1992).
Biocatalytic Applications
- In biocatalysis, strains of Lactobacillus curvatus have been tested for asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to produce (R)-2-bromo-1-(naphthalen-2-yl)ethanol, a precursor for β-adrenergic receptor blockers (Taşdemir et al., 2020).
Biocatalysis in Drug Synthesis
- A strain of Acinetobacter sp. was isolated for biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone, transforming it to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate in antifungal drug synthesis. This process demonstrated high yield and enantiomeric excess (Miao et al., 2019).
Corrosion Inhibition
- In the field of materials science, compounds like 1-(1,3-Thiazol-2-yl)ethanone, similar to (R)-1-(tetrahydrofuran-2-yl)ethanone, have been studied as corrosion inhibitors for X65 steel in acidic environments (Tan et al., 2019).
Antiviral Applications
- A related compound, 1-[5-tetradecyloxy-2-furanyl]-ethanone, has been identified as an antiviral compound with specific activity against rhinoviruses (Ash et al., 1979).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2R)-oxolan-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBQKUZVJVKXHI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665786 | |
Record name | 1-[(2R)-Oxolan-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(tetrahydrofuran-2-yl)ethanone | |
CAS RN |
666203-86-7, 131328-27-3 | |
Record name | 1-[(2R)-Oxolan-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2S)-tetrahydro-2-furanyl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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